molecular formula C15H13N3O5 B3841977 N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide

N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide

Cat. No. B3841977
M. Wt: 315.28 g/mol
InChI Key: HOSKBIPRKNXCNS-UHFFFAOYSA-N
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Description

N-(4-methoxybenzoyl)-2-nitrobenzohydrazide, also known as MNBNH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBNH is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide is not fully understood, but it is thought to involve the formation of a complex with metal ions that results in a change in fluorescence. The exact nature of this complex and the mechanism of fluorescence quenching are still under investigation.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical or physiological effects, but it is not believed to have any significant toxic effects. However, as with any chemical compound, proper handling and safety precautions should be taken when working with this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide in lab experiments is its high sensitivity and selectivity for metal ions. This compound is also relatively easy to synthesize and purify, making it a useful reagent for a variety of applications. However, one limitation of using this compound is that it is not suitable for use in aqueous solutions, as it is only soluble in organic solvents.

Future Directions

There are several potential future directions for research on N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the development of new applications for this compound, such as in the detection of other metal ions or in the synthesis of novel compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Scientific Research Applications

N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a reagent for the synthesis of other compounds, such as hydrazones and Schiff bases.

properties

IUPAC Name

N'-(4-methoxybenzoyl)-2-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-11-8-6-10(7-9-11)14(19)16-17-15(20)12-4-2-3-5-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSKBIPRKNXCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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